Structural Differentiation: 6-Methylsulfonyl vs. 6-Benzyl-heteroatom Substitution in the Imidazo[1,2-b]pyridazine Series Impacts Anti-Tubercular Activity
Class-level SAR inference: The target compound carries a 6-methylsulfonyl substituent. A 2023 study of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine anti-tubercular agents demonstrated that the most active series required a benzyl-heteroatom group at C6, achieving MIC90 values of 0.63–1.26 μM against M. tuberculosis (Mtb) [1]. The target compound's 6-methylsulfonyl group is structurally and electronically distinct from a benzyl-heteroatom moiety (different steric bulk, hydrogen-bonding capacity, and electronic character). Note: No direct head-to-head comparison between the target compound and these optimized analogs was identified in the public literature.
| Evidence Dimension | Anti-M. tuberculosis activity (MIC90) |
|---|---|
| Target Compound Data | Not publicly reported as of the search date. |
| Comparator Or Baseline | 6-Benzyl-heteroatom-substituted 3-methoxy-2-phenylimidazo[1,2-b]pyridazines: MIC90 = 0.63–1.26 μM against Mtb. |
| Quantified Difference | Cannot be quantified; public comparative data not available. |
| Conditions | In vitro assay using autoluminescent M. tuberculosis; published in Eur J Med Chem 2023, 259:115637. |
Why This Matters
A user procuring CAS 113121-34-9 for anti-tubercular screening must recognize that the 6-methylsulfonyl substitution has not been validated in this SAR context; assuming potency equivalent to the reported 6-benzyl-heteroatom series is unsupported.
- [1] Farrell KD, et al. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. Eur J Med Chem. 2023; 259:115637. doi:10.1016/j.ejmech.2023.115637. PMID: 37524009. View Source
